Pyrene maleimide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

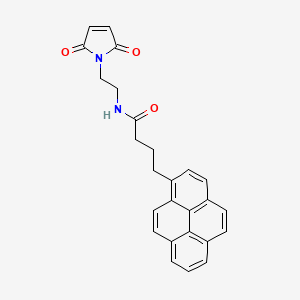

Molecular Formula |

C26H22N2O3 |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-4-pyren-1-ylbutanamide |

InChI |

InChI=1S/C26H22N2O3/c29-22(27-15-16-28-23(30)13-14-24(28)31)6-2-3-17-7-8-20-10-9-18-4-1-5-19-11-12-21(17)26(20)25(18)19/h1,4-5,7-14H,2-3,6,15-16H2,(H,27,29) |

InChI Key |

NWDNAYYVQYRCNM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)NCCN5C(=O)C=CC5=O |

Origin of Product |

United States |

Foundational & Exploratory

What are the spectral properties of Pyrene Maleimide?

An In-depth Technical Guide to the Spectral Properties of N-(1-Pyrene)maleimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-Pyrene)maleimide (PyM) is a thiol-reactive fluorescent probe widely utilized in bioconjugation and molecular biophysics. Its utility stems from the unique photophysical properties of the pyrene fluorophore, most notably its ability to form an excited-state dimer known as an excimer. Unconjugated PyM in aqueous solutions is virtually non-fluorescent, but it exhibits a significant increase in fluorescence quantum yield upon covalent reaction with a sulfhydryl group, such as the side chain of a cysteine residue in a protein.[1][2] This feature allows for the direct monitoring of conjugation reactions and minimizes background from unreacted probes.[1][3]

The most powerful application of PyM lies in its capacity to report on molecular proximity. When two pyrene molecules are in close spatial proximity (typically within 3-5 Å), the excitation of one can lead to the formation of an excimer, which emits light at a characteristically longer, red-shifted wavelength compared to the emission of the isolated pyrene monomer.[3] This phenomenon provides a spectroscopic ruler for studying protein conformation, subunit association, and conformational changes.

Core Spectral Properties of Pyrene Maleimide

The spectral characteristics of this compound are highly sensitive to its local environment, including solvent polarity and its covalent attachment to a biomolecule. The key quantitative spectral data for the thiol-conjugated pyrene fluorophore are summarized below.

Data Presentation: Spectral Characteristics

| Property | Value | Conditions / Notes | Citations |

| Absorption Maxima (λabs) | 343, 326, 313, 276, 265, 242, 234 nm | Multiple distinct absorption bands are characteristic of the pyrene chromophore. The peak at ~343 nm is commonly used for excitation. | |

| Monomer Emission Maxima (λem) | ~377 nm, ~397 nm | These are the two most prominent, well-defined peaks of the pyrene monomer emission. Additional smaller peaks may be observed. | |

| Excimer Emission Maximum (λem) | ~460 - 490 nm | A single, broad, and structureless band. The exact peak position can be red-shifted depending on the environment (e.g., ~489 nm when bound to DNA). | |

| Molar Extinction Coefficient (ε) | 28,564 ± 480 M-1cm-1 | Measured for PyM after reaction with 1 mM mercaptoethanol in standard buffer. Other values (30,000 to 40,000 M-1cm-1) are also cited depending on the solvent. | |

| Monomer Fluorescence Quantum Yield (Φf) | 0.040 ± 0.002 | Measured after reaction with 1 mM mercaptoethanol. The quantum yield is very low for the unreacted maleimide in aqueous solution. |

Experimental Protocols

Detailed methodologies are critical for the successful application of this compound in research. The following sections provide protocols for protein labeling and subsequent fluorescence analysis.

Protocol 1: Covalent Labeling of Proteins with this compound

This protocol details the steps for conjugating PyM to sulfhydryl groups on proteins. Maleimides are highly selective for thiols at a pH of 7.0-7.5.

A. Reagents and Preparation:

-

Protein Sample: Dissolve the protein to a concentration of 1-10 mg/mL in a degassed, thiol-free buffer such as PBS, Tris, or HEPES at pH 7.0-7.5. Degassing (by vacuum or bubbling with an inert gas like argon) is crucial to prevent oxidation of thiols.

-

This compound Stock Solution: Freshly prepare a 10 mM stock solution of this compound in an anhydrous organic solvent like DMSO or DMF.

-

(Optional) Reducing Agent: If the protein contains disulfide bonds that need to be reduced to free thiols, add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Incubate for 20-30 minutes at room temperature. If DTT is used, it must be removed via dialysis or a desalting column prior to adding the maleimide dye, as it will compete for the reagent.

B. Conjugation Reaction:

-

Add the this compound stock solution to the protein solution while gently stirring. A starting point of a 10- to 20-fold molar excess of dye to protein is recommended.

-

Flush the reaction vial with an inert gas, seal it tightly, and protect it from light.

-

Incubate the mixture for 2 hours at room temperature or overnight at 4°C.

C. Purification:

-

Following incubation, remove the unreacted this compound and any reaction byproducts.

-

Common purification methods include size-exclusion chromatography (gel filtration), dialysis, HPLC, or FPLC.

Protocol 2: Fluorescence Spectroscopy Measurements

This protocol outlines the procedure for acquiring fluorescence spectra to observe monomer and excimer emission.

A. Sample Preparation:

-

Dilute the purified, PyM-labeled protein conjugate in a suitable buffer (e.g., PBS) to a low concentration (typically 5-10 µg/mL) to minimize inner filter effects.

-

Transfer the sample to a 1 cm pathlength quartz cuvette.

B. Instrumentation and Settings:

-

Use a calibrated spectrofluorometer.

-

Set the excitation wavelength to ~343-345 nm.

-

Record the emission spectrum over a range of 350 nm to 550 nm to capture both monomer and potential excimer fluorescence.

-

Set the excitation and emission slit widths to an appropriate value, typically between 3 nm and 5 nm, to balance signal intensity and spectral resolution.

C. Data Analysis:

-

The presence of excimer is identified by a broad, structureless emission band centered around 460 nm.

-

A common quantitative measure is the Excimer-to-Monomer (E/M) ratio, calculated by dividing the fluorescence intensity at the peak of the excimer emission (~460 nm) by the intensity at a prominent monomer peak (e.g., 377 nm).

Mandatory Visualizations

Diagram 1: Experimental Workflow

Caption: Workflow for labeling proteins with this compound and subsequent analysis.

Diagram 2: Principle of Pyrene Excimer Formation

Caption: Proximity-dependent fluorescence emission of this compound.

References

- 1. N-(1-pyrene)maleimide: a fluorescent cross-linking reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A this compound with a Flexible Linker for Sampling of Longer Inter-Thiol Distances by Excimer Formation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pyrene Maleimide Thiol Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action, experimental protocols, and key data associated with pyrene maleimide for the specific labeling of thiol groups in proteins and other biomolecules.

Core Mechanism of Action: Michael Addition

The fundamental principle behind this compound's utility as a thiol-reactive probe lies in the Michael addition reaction. The maleimide group contains an electron-deficient carbon-carbon double bond, making it a prime target for nucleophilic attack by the sulfhydryl group (also known as a thiol group, -SH) of a cysteine residue.[1] This reaction results in the formation of a stable, covalent thioether bond between the this compound and the cysteine-containing molecule.[1][2]

The reaction is highly selective for thiol groups, particularly at a neutral pH range of 7.0-7.5.[3][4] While other nucleophilic amino acid side chains exist in proteins, such as the amine groups in lysine, the maleimide reactivity is significantly higher towards thiols under these conditions. It is important to note that disulfide bonds, which are formed by the oxidation of two cysteine residues, are unreactive towards maleimides. Therefore, a reduction step is often necessary prior to labeling to ensure the availability of free thiol groups.

N-(1-Pyrene)maleimide is advantageous for monitoring the labeling reaction as it is largely non-fluorescent in aqueous solutions but becomes strongly fluorescent upon conjugation with a sulfhydryl group. This increase in fluorescence can be used to track the progress of the reaction.

Figure 1. Mechanism of this compound reaction with a thiol group.

Potential Side Reactions and Conjugate Stability

While the thiol-maleimide reaction is robust, researchers should be aware of potential side reactions that can impact the final conjugate.

-

Hydrolysis of the Succinimide Ring: The succinimide ring of the maleimide-thiol adduct can undergo hydrolysis, leading to a ring-opened product. This hydrolysis can be advantageous as the resulting succinamic acid thioether is more stable and less susceptible to retro-Michael reactions, thereby preventing cleavage of the label. The rate of this hydrolysis is influenced by the N-substituent on the maleimide, with electron-withdrawing groups accelerating the process.

-

Intramolecular Aminolysis: In instances where a primary amino group is in close proximity to the newly formed thioether linkage, an intramolecular aminolysis of the succinimido ring can occur. This results in a red shift in the emission spectra of the pyrene fluorophore. This phenomenon has been observed in proteins like bovine serum albumin (BSA), where N-(1-pyrene)maleimide can cross-link the N-terminus and a nearby cysteine residue.

-

Retro-Michael Reaction and Thiol Exchange: The Michael addition is reversible, and the maleimide-thiol adduct can undergo a retro-Michael reaction, particularly in the presence of other thiols. This can lead to the exchange of the pyrene label to another thiol-containing molecule, compromising the specificity of the labeling. As mentioned, hydrolysis of the succinimide ring significantly reduces the likelihood of this occurring.

Figure 2. Logical workflow of this compound conjugation and potential side reactions.

Quantitative Data

The following table summarizes key quantitative data for this compound and a related derivative. This information is critical for accurate quantification of labeling efficiency and for spectroscopic measurements.

| Parameter | N-(1-pyrene)maleimide | Pyrene-4-maleimide | Reference Thiol | Solvent/Buffer |

| Molar Extinction Coefficient (ε) | 28,564 ± 480 M⁻¹cm⁻¹ | 7,858 ± 474 M⁻¹cm⁻¹ | 1 mM Mercaptoethanol | Standard Buffer |

| Fluorescence Quantum Yield (Φf) | 0.040 ± 0.002 | 0.131 ± 0.006 | 1 mM Mercaptoethanol | Standard Buffer |

Data sourced from a study comparing N-(1-pyrene)maleimide with a derivative containing a 4-carbon linker (pyrene-4-maleimide).

Experimental Protocols

The following protocols provide a general framework for the labeling of proteins with this compound. Optimization may be required for specific proteins and applications.

-

Protein Solution:

-

Dissolve the protein to be labeled in a degassed buffer at a pH of 7.0-7.5. Suitable buffers include PBS, Tris, or HEPES. Avoid buffers containing thiols.

-

A typical protein concentration is between 1-10 mg/mL.

-

-

This compound Stock Solution:

-

Prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF. A concentration of 1-10 mg/mL or 10 mM is common.

-

This solution should be prepared fresh. If storage is necessary, it can be kept at -20°C for up to a month, protected from light.

-

-

Reducing Agent (Optional but Recommended):

-

If the protein contains disulfide bonds, reduction is necessary. Tris(2-carboxyethyl)phosphine (TCEP) is a common choice.

-

Prepare a fresh solution of TCEP in the reaction buffer.

-

-

Reduction of Disulfide Bonds (if necessary):

-

Add a 10-100 fold molar excess of TCEP to the protein solution.

-

Incubate for 20-30 minutes at room temperature.

-

It is crucial to remove the reducing agent before adding the maleimide to prevent it from reacting with the dye. This can be achieved through dialysis, gel filtration, or spin columns.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.

-

The reaction mixture should be incubated at room temperature for 2 hours or overnight at 4°C, protected from light.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted this compound from the labeled protein using gel filtration, dialysis, or chromatography (HPLC, FPLC).

-

The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically. This requires measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the pyrene fluorophore (around 340 nm).

Figure 3. General experimental workflow for thiol labeling with this compound.

Advanced Applications: Pyrene Excimer Fluorescence

A unique feature of the pyrene fluorophore is its ability to form an "excimer" (excited-state dimer). When two pyrene molecules are in close proximity (within approximately 3.5 Å) and in the correct orientation, they can form an excimer upon excitation. This excimer exhibits a distinct, broad, and red-shifted fluorescence emission spectrum (typically around 470 nm) compared to the monomer emission (with peaks around 376, 396, and 416 nm).

This property can be exploited to study:

-

Proximity of Cysteine Residues: By labeling two different cysteine residues in a protein or protein complex with this compound, the presence of an excimer signal can indicate that these residues are spatially close.

-

Conformational Changes: Changes in protein conformation that bring two pyrene-labeled cysteines closer together or move them further apart can be monitored by observing changes in the excimer fluorescence.

The use of this compound derivatives with flexible linkers can extend the distance over which excimer formation can be detected, providing a more versatile tool for structural studies.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Pyrene Maleimide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of N-(1-pyrenyl)maleimide, a pivotal fluorescent probe in biochemical and pharmaceutical research. Detailed experimental protocols, data presentation, and workflow visualizations are included to facilitate its application in the laboratory.

Introduction

N-(1-pyrenyl)maleimide is a fluorescent reagent highly valued for its application in bioconjugation.[1] Its core utility lies in the specific and covalent labeling of sulfhydryl groups (thiols) present in proteins and other biomolecules.[2] The pyrene moiety is a polycyclic aromatic hydrocarbon that exhibits strong fluorescence, while the maleimide group is an electrophilic compound that reacts with high selectivity towards thiols.[2][3] A key feature of pyrene maleimide is that it is only weakly fluorescent in aqueous solutions but becomes strongly fluorescent upon conjugation with a thiol group.[4] This "turn-on" fluorescence allows for the monitoring of conjugation reactions in real-time. Furthermore, when two pyrene-labeled molecules are in close proximity, they can form an excited-state dimer, or "excimer," which has a distinct, red-shifted emission spectrum, making it a valuable tool for studying molecular proximity and conformational changes.

Chemical Structure and Properties

The chemical identity and physical properties of N-(1-pyrenyl)maleimide are summarized below.

Table 1: Chemical and Physical Properties of N-(1-pyrenyl)maleimide

| Property | Value | Reference(s) |

| IUPAC Name | 1-(pyren-1-yl)pyrrole-2,5-dione | |

| Synonyms | 1-(1-Pyrenyl)-1H-pyrrole-2,5-dione | |

| CAS Number | 42189-56-0 | |

| Molecular Formula | C₂₀H₁₁NO₂ | |

| Molecular Weight | 297.31 g/mol | |

| Appearance | Powder | |

| Melting Point | 235-237 °C |

The structure of N-(1-pyrenyl)maleimide consists of a planar pyrene ring system attached to a five-membered maleimide ring.

Synthesis of N-(1-pyrenyl)maleimide

The synthesis of N-(1-pyrenyl)maleimide is typically achieved through a two-step process involving the reaction of 1-aminopyrene with maleic anhydride to form an intermediate, N-(1-pyrenyl)maleamic acid, followed by a dehydration-induced cyclization to yield the final product. The following protocol is adapted from a well-established procedure for the synthesis of N-phenylmaleimide.

Synthesis Pathway

Caption: Synthesis of N-(1-pyrenyl)maleimide from 1-aminopyrene and maleic anhydride.

Experimental Protocol

Step 1: Synthesis of N-(1-pyrenyl)maleamic acid

-

In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve maleic anhydride (1 equivalent) in a suitable solvent such as diethyl ether.

-

While stirring, slowly add a solution of 1-aminopyrene (1 equivalent) dissolved in the same solvent through the dropping funnel.

-

Continue stirring the resulting suspension at room temperature for 1-2 hours.

-

Cool the mixture in an ice bath to facilitate precipitation.

-

Collect the N-(1-pyrenyl)maleamic acid intermediate by suction filtration. The resulting powder can typically be used in the next step without further purification.

Step 2: Synthesis of N-(1-pyrenyl)maleimide

-

In an Erlenmeyer flask, prepare a mixture of acetic anhydride and anhydrous sodium acetate.

-

Add the N-(1-pyrenyl)maleamic acid obtained from Step 1 to this mixture.

-

Heat the suspension, for example on a steam bath, with swirling for approximately 30 minutes until the solid dissolves.

-

Cool the reaction mixture to near room temperature and then pour it into ice water to precipitate the crude N-(1-pyrenyl)maleimide.

-

Collect the precipitate by suction filtration and wash it thoroughly with cold water, followed by a wash with a non-polar solvent like petroleum ether to remove residual acetic anhydride.

-

Dry the product.

Purification

The crude N-(1-pyrenyl)maleimide can be purified by the following methods:

-

Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system should be chosen where the this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Silica Gel Column Chromatography: This technique is effective for separating the desired product from impurities. A non-polar solvent system is typically used for elution.

A general workflow for the synthesis and purification is illustrated below.

Caption: General experimental workflow for the synthesis and purification of N-(1-pyrenyl)maleimide.

Expected Yield and Characterization

The synthesis of a related compound, N-pyrenylbutyl maleimide (pyrene-4-maleimide), via a different route (Mitsunobu reaction) reported a yield of 10.6%.

Table 2: Reported Yields for N-Aryl Maleimide Syntheses

| Compound | Intermediate Yield | Final Product Yield | Reference |

| N-phenylmaleimide | 97-98% | 75-80% | |

| N-pyrenylbutyl maleimide | - | 10.6% |

The purified N-(1-pyrenyl)maleimide should be characterized to confirm its identity and purity using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point (MP) Analysis: To assess purity.

For the related N-pyrenylbutyl maleimide, the following characterization data was reported: ¹H NMR (500 MHz, CDCl₃): δ 1.74–1.81 (m, 2H), 1.81–1.89 (m, 2H), 3.37 (t, 2H), 3.60 (t, 2H), 6.65 (s, 2H), 7.85 (d, 1H), 7.96–8.20 (m, 7H), 8.25 (d, 1H). HRMS m/z calculated for C₂₄H₁₉NO₂ (M)⁺ 353.1416, found 353.1410.

Application in Bioconjugation: Reaction with Thiols

The primary application of this compound is the labeling of thiol groups in biomolecules, particularly the cysteine residues in proteins.

Reaction Mechanism

The maleimide group reacts with a thiol via a Michael addition reaction to form a stable thioether bond.

Caption: Reaction of this compound with a thiol-containing molecule.

Experimental Protocol for Protein Labeling

-

Dissolve the thiol-containing protein in a degassed buffer at pH 7.0-7.5 (e.g., PBS, Tris, HEPES). Thiol-free buffers are essential.

-

If disulfide bonds are present, reduce them using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

-

Dissolve N-(1-pyrenyl)maleimide in a minimal amount of a water-miscible organic solvent such as DMSO or DMF.

-

Add the this compound solution to the protein solution. A molar excess of the dye is typically used.

-

Incubate the reaction mixture at 4°C overnight or at room temperature for a few hours. The reaction progress can be monitored by the increase in fluorescence.

-

Remove the unreacted this compound by size exclusion chromatography or dialysis.

Table 3: Spectroscopic Properties of this compound Adducts

| Property | Value | Reference |

| Fluorescence Emission Peaks (Thiol Adduct) | 376, 396, and 416 nm | |

| Fluorescence Emission Peaks (after intramolecular aminolysis) | 386 and 405 nm | |

| Extinction Coefficient (in buffer with 1 mM mercaptoethanol) | 28,564 ± 480 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (in buffer with 1 mM mercaptoethanol) | 0.040 ± 0.002 |

Conclusion

N-(1-pyrenyl)maleimide is a powerful tool for researchers in biochemistry and drug development. Its synthesis is achievable through a straightforward two-step process, and its unique fluorescent properties upon reaction with thiols make it an invaluable probe for studying protein structure and function. The detailed protocols and data presented in this guide are intended to support the successful synthesis and application of this versatile fluorescent label.

References

Probing Proximity: A Technical Guide to Pyrene Excimer Formation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of pyrene excimer formation and its powerful application in proximity studies. Pyrene, a polycyclic aromatic hydrocarbon, exhibits unique fluorescent properties that make it an invaluable tool for investigating molecular interactions, conformational changes, and the spatial organization of biomolecules. This guide provides a comprehensive overview of the underlying theory, detailed experimental protocols, and quantitative data analysis, equipping researchers with the knowledge to effectively implement this technique in their own studies.

Core Principles of Pyrene Excimer Formation

Pyrene's utility as a proximity probe stems from its distinct fluorescence emission spectra, which are highly sensitive to the local concentration and microenvironment of the pyrene molecules.[1][2]

Monomer vs. Excimer Fluorescence

When a pyrene molecule is excited by light of an appropriate wavelength (typically around 345 nm), it absorbs energy and transitions to an excited singlet state (S1).[3] From this state, it can return to the ground state (S0) by emitting a photon of light. This process, known as fluorescence, results in a characteristic emission spectrum with several sharp peaks between 370 nm and 400 nm.[4] This is referred to as monomer emission .[5]

However, if an excited pyrene molecule (M) encounters a ground-state pyrene molecule (M) in close proximity (within approximately 3-5 Å), they can form a transient, excited-state dimer known as an excimer (E). This excimer is unstable in the ground state and, upon relaxation, emits a photon of a longer wavelength, resulting in a broad, structureless emission band centered around 480-500 nm.

The formation of an excimer is a diffusion-controlled process, meaning it depends on the collision frequency of excited and ground-state pyrene molecules. Therefore, the intensity of the excimer emission is directly related to the local concentration and proximity of the pyrene probes.

The Excimer-to-Monomer (E/M) Ratio: A Proximity Ruler

The ratio of the fluorescence intensity of the excimer (IE) to that of the monomer (IM), known as the E/M ratio , serves as a quantitative measure of the proximity of the pyrene probes. A high E/M ratio indicates that a significant fraction of the pyrene molecules are close enough to form excimers, suggesting a close association of the labeled molecules or a compact conformation of a single macromolecule. Conversely, a low E/M ratio suggests that the pyrene probes are, on average, further apart. This relationship allows researchers to infer changes in molecular distances and interactions.

Quantitative Analysis of Proximity

The relationship between the inter-pyrene distance and the E/M ratio has been characterized in various studies, providing a semi-quantitative "ruler" for estimating molecular distances. It is important to note that the absolute E/M ratio can be influenced by factors such as the flexibility of the linker attaching the pyrene to the molecule of interest and the local microenvironment. Therefore, it is often the change in the E/M ratio that provides the most valuable insights into dynamic processes.

| Inter-Pyrene Distance (Å) | Typical E/M Ratio | Reference System |

| ~5 | ~3.0 | Pyrene maleimide on α-helix of apolipoprotein E3 |

| 10 - 15 | Significant Excimer Formation | Pyrene probes in the linker segment of apolipoprotein E3 |

| ~20 | ~1.0 | This compound on α-helix of apolipoprotein E3 |

Experimental Protocols

A typical proximity study using pyrene excimer formation involves three key stages: labeling the molecule of interest with a pyrene derivative, performing fluorescence spectroscopy measurements, and analyzing the resulting data.

Labeling Proteins with this compound

Pyrene derivatives containing reactive groups such as maleimide or iodoacetamide are commonly used to covalently label proteins at specific sites. Maleimides react specifically with the sulfhydryl groups of cysteine residues, allowing for site-specific labeling.

Materials:

-

Protein of interest with accessible cysteine residue(s)

-

N-(1-pyrene)maleimide (PM)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds (optional)

-

Degassed buffer (e.g., PBS, Tris, HEPES, pH 7.0-7.5)

-

Size-exclusion chromatography column or dialysis membrane for purification

Protocol:

-

Protein Preparation:

-

Dissolve the protein in a degassed buffer at a concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. If using DTT, it must be removed prior to adding the maleimide reagent.

-

-

This compound Stock Solution:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. This solution should be prepared fresh.

-

-

Labeling Reaction:

-

Add a 10-20 fold molar excess of the this compound stock solution to the protein solution while gently stirring.

-

Protect the reaction mixture from light and incubate at room temperature for 2 hours or overnight at 4°C.

-

-

Purification:

-

Remove unreacted this compound by size-exclusion chromatography or extensive dialysis against the buffer.

-

-

Determination of Labeling Efficiency:

-

The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein at 280 nm and the pyrene at its maximum absorbance wavelength (around 344 nm). The molar extinction coefficient of pyrene is approximately 40,000 M-1cm-1 at 338 nm in methanol.

-

Fluorescence Spectroscopy Measurements

Instrumentation:

-

A spectrofluorometer equipped with an excitation source and an emission detector.

Procedure:

-

Sample Preparation:

-

Dilute the pyrene-labeled protein to a final concentration in the low micromolar to nanomolar range in the desired buffer.

-

-

Instrument Settings:

-

Set the excitation wavelength to approximately 345 nm.

-

Set the emission scan range from 350 nm to 600 nm to capture both monomer and excimer fluorescence.

-

Set the excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and spectral resolution.

-

-

Data Acquisition:

-

Record the fluorescence emission spectrum of the sample.

-

Acquire a background spectrum of the buffer alone and subtract it from the sample spectrum.

-

Data Analysis

-

Identify Monomer and Excimer Peaks:

-

The monomer emission is characterized by sharp peaks, with a prominent peak typically around 375 nm.

-

The excimer emission is a broad, featureless peak centered around 480 nm.

-

-

Calculate the E/M Ratio:

-

Determine the fluorescence intensity at the peak of the excimer emission (IE, ~480 nm) and at a prominent monomer emission peak (IM, ~375 nm).

-

Calculate the ratio IE / IM.

-

Applications in Research and Drug Development

The ability of pyrene excimer formation to report on molecular proximity has led to its widespread use in various fields:

-

Protein-Protein Interactions: By labeling two different proteins with pyrene, an increase in the E/M ratio upon their interaction can be observed.

-

Protein Conformational Changes: Introducing two pyrene labels at different positions within a single protein allows for the monitoring of conformational changes that bring these sites closer together or move them further apart.

-

Membrane Fluidity and Organization: Pyrene-labeled lipids are used to study the lateral diffusion and organization of lipids within biological membranes.

-

Nucleic Acid Studies: Pyrene-labeled oligonucleotides can be used to probe DNA and RNA folding and hybridization.

-

Drug Screening: High-throughput screening assays can be designed to identify compounds that modulate protein-protein interactions or induce conformational changes, by monitoring changes in the pyrene E/M ratio.

References

- 1. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrene: a probe to study protein conformation and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifetein.com [lifetein.com]

- 5. pubs.acs.org [pubs.acs.org]

Understanding Pyrene Maleimide: A Technical Guide to its Fluorescence Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

N-(1-pyrene)maleimide (PyM) is a thiol-reactive fluorescent probe widely utilized in biochemical and biophysical research. Its unique photophysical properties make it an invaluable tool for investigating protein structure, dynamics, and interactions. A key characteristic of PyM is its environmental sensitivity; it is virtually non-fluorescent in aqueous solutions but exhibits a dramatic increase in fluorescence quantum yield upon covalent reaction with the sulfhydryl group of cysteine residues in proteins or other thiol-containing molecules.[1][2] This "off-to-on" switching mechanism allows for the specific monitoring of conjugation reactions without the need to remove unreacted probes.[2]

This guide provides a comprehensive overview of the fluorescence quantum yield of pyrene maleimide, detailing the factors that influence its emission, quantitative data, and standardized protocols for its measurement and application.

Core Principles of this compound Fluorescence

The utility of this compound as a fluorescent probe is rooted in three key photophysical phenomena:

-

Reaction-Induced Fluorescence : The maleimide group, in its unreacted state, quenches the fluorescence of the pyrene fluorophore. The reaction of the maleimide's olefinic double bond with a thiol group disrupts this quenching mechanism, leading to a significant increase in the fluorescence quantum yield.[2] This allows for real-time monitoring of labeling reactions.[1]

-

Environmental Sensitivity (Solvatochromism) : The emission spectrum of pyrene is highly sensitive to the polarity of its local microenvironment. This property can be exploited to report on the nature of the probe's binding site within a protein, distinguishing between hydrophobic and hydrophilic locations.

-

Excimer Formation : When two pyrene moieties are in close spatial proximity (approximately 10 Å), they can form an excited-state dimer known as an excimer. This excimer has a distinct, red-shifted, and unstructured emission spectrum compared to the highly structured monomer emission. The ratio of monomer to excimer fluorescence intensity is a powerful tool for measuring intra- and intermolecular distances, making PyM an effective "spectroscopic ruler."

Quantitative Data: Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a measure of the efficiency of photon emission after photon absorption. For this compound, this value is highly dependent on its covalent state and environment.

| Compound | Condition | Molar Extinction Coefficient (ε) | Fluorescence Quantum Yield (Φf) | Reference |

| N-(1-pyrene)maleimide | Reacted with 1 mM mercaptoethanol in standard buffer | 28,564 ± 480 M⁻¹cm⁻¹ | 0.040 ± 0.002 | |

| N-pyrenylbutyl maleimide (pyrene-4-maleimide) | Reacted with 1 mM mercaptoethanol in standard buffer | 7,858 ± 474 M⁻¹cm⁻¹ | 0.131 ± 0.006 | |

| Anthracene (Reference Standard) | In methanol | Not specified | 0.30 |

Signaling and Reaction Pathways

The fluorescence behavior of this compound can be represented through several key pathways and workflows.

Experimental Protocols

Protocol 1: Relative Measurement of Fluorescence Quantum Yield

This protocol describes the comparative method for determining the fluorescence quantum yield of a PyM-thiol adduct relative to a well-characterized standard.

Materials:

-

This compound

-

Thiol-containing compound (e.g., N-acetyl-L-cysteine or a cysteine-containing protein)

-

Fluorescence standard with a known quantum yield (e.g., anthracene in methanol, Φf = 0.30)

-

Spectrograde solvents (e.g., standard buffer, methanol)

-

UV-Vis Spectrophotometer

-

Corrected-spectrum spectrofluorometer

-

10 mm path length quartz cuvettes

Procedure:

-

Sample Preparation :

-

Prepare a stock solution of the fluorescence standard (e.g., anthracene) in the appropriate solvent.

-

Prepare a stock solution of this compound and the thiol-containing compound in the desired buffer.

-

React the this compound with an excess of the thiol compound. Monitor the reaction by observing the increase in fluorescence until it stabilizes, indicating the reaction is complete.

-

-

Absorbance Measurements :

-

Prepare a series of five dilutions for both the standard and the PyM-adduct sample.

-

For each dilution, measure the absorbance at the chosen excitation wavelength (e.g., 340 nm). The absorbance values should be kept below 0.1 to prevent inner filter effects.

-

-

Fluorescence Measurements :

-

Using the same cuvette and identical instrument settings (e.g., excitation wavelength, slit widths), record the fluorescence emission spectrum for each of the prepared dilutions.

-

Ensure the full emission spectrum is recorded.

-

-

Data Analysis :

-

Integrate the area under the emission curve for each recorded spectrum.

-

For both the standard and the sample, create a plot of the integrated fluorescence intensity versus absorbance.

-

Determine the gradient (slope) of the linear fit for each plot.

-

Calculate the quantum yield of the sample (Φx) using the following equation:

Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

Where:

-

Φst is the quantum yield of the standard.

-

Gradx and Gradst are the gradients for the sample and standard, respectively.

-

ηx and ηst are the refractive indices of the sample and standard solvents, respectively.

-

-

Protocol 2: General Protein Labeling with this compound

Materials:

-

Cysteine-containing protein in a suitable buffer (e.g., PBS, pH 7.0-7.5, free of extraneous thiols).

-

N-(1-pyrene)maleimide stock solution (e.g., 10 mM in DMF or DMSO).

-

Reducing agent (e.g., TCEP or DTT) if protein disulfides need to be reduced.

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

Procedure:

-

Protein Preparation :

-

If necessary, reduce disulfide bonds in the protein by incubating with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature.

-

Remove the reducing agent immediately before labeling using a desalting column.

-

-

Labeling Reaction :

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification :

-

Stop the reaction by adding a small molecule thiol like β-mercaptoethanol or cysteine.

-

Remove the unreacted probe and quenching agent by passing the reaction mixture over a size-exclusion chromatography column.

-

-

Characterization :

-

Determine the degree of labeling by measuring the absorbance of the protein (typically at 280 nm) and the pyrene (at ~340 nm).

-

Confirm successful labeling and functionality using fluorescence spectroscopy.

-

References

A Technical Guide to Pyrene Maleimide: Solubility, Storage, and Handling for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility, storage conditions, and handling protocols for Pyrene Maleimide, a fluorescent probe widely utilized by researchers, scientists, and drug development professionals for the labeling of sulfhydryl groups in proteins and other biomolecules.

Executive Summary

This compound is a valuable tool in biochemical and pharmaceutical research, prized for its fluorescent properties that allow for the detection and characterization of proteins and their interactions. Proper understanding of its solubility and stability is paramount to ensure the accuracy and reproducibility of experimental results. This document outlines the key solubility parameters, recommended storage conditions to prevent degradation, and detailed protocols for its dissolution and use in common applications.

Solubility Profile

The solubility of this compound is a critical factor in the preparation of stock solutions and for its effective use in labeling reactions. The solubility is highly dependent on the specific derivative of this compound and the solvent used.

Qualitative Solubility

N-(1-pyrenyl)maleimide (CAS 42189-56-0) is generally described as being soluble in a range of organic solvents. Qualitative solubility information is summarized in the table below.

| Solvent | Solubility |

| Chloroform | Soluble[1] |

| N,N-Dimethylformamide (DMF) | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Ethanol | Soluble[1] |

| Methanol | Soluble[1] |

| Chlorinated Organic Solvents | Well soluble |

A PEGylated version of this compound is also available and is soluble in aqueous buffers.

Quantitative Solubility Data

Quantitative solubility data is essential for preparing stock solutions of known concentrations. The following table summarizes the available quantitative solubility data for a specific this compound derivative.

| Compound | Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| This compound (CAS 1869968-64-8) | DMSO | 100 | 243.63 | Requires sonication for dissolution. It is noted that hygroscopic DMSO can significantly impact solubility, and newly opened DMSO is recommended. |

Storage and Stability

Proper storage of this compound is crucial to maintain its chemical integrity and reactivity. The stability of the compound is influenced by temperature, light, and moisture, with the maleimide group being particularly susceptible to hydrolysis.

Recommended Storage Conditions

| Form | Temperature | Conditions | Duration |

| Solid | -20°C | Desiccated, protected from light. | Up to 24 months. |

| In Solvent | -80°C | Sealed, protected from light and moisture. | Up to 2 years. |

| -20°C | Sealed, protected from light and moisture. | Up to 1 year. |

Transportation of the solid material at room temperature is possible for up to three weeks.

Chemical Stability and Degradation

The primary pathway of degradation for this compound is the hydrolysis of the maleimide ring. This reaction is influenced by several factors, as illustrated in the diagram below.

Caption: Factors influencing the hydrolytic stability of this compound.

The rate of hydrolysis is significantly faster at neutral to alkaline pH. The N-substituent on the maleimide ring also plays a crucial role, with electron-withdrawing groups increasing the rate of hydrolysis. For N-alkyl maleimides, the half-life for hydrolysis can be over a week, while N-aryl maleimides hydrolyze much faster.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol is intended for the preparation of a stock solution for use in protein labeling experiments.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Vortex mixer

-

Microcentrifuge tubes

Procedure:

-

Bring the vial of solid this compound to room temperature before opening to prevent moisture condensation.

-

Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 410.46 g/mol for CAS 1869968-64-8), add approximately 24.36 µL of solvent.

-

Vortex the solution thoroughly to ensure complete dissolution. Gentle warming or sonication may be required for higher concentrations.

-

Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.

Protocol for Protein Labeling with this compound

This protocol provides a general procedure for the conjugation of this compound to sulfhydryl groups on proteins.

Materials:

-

Protein solution (1-10 mg/mL in a suitable buffer)

-

This compound stock solution (e.g., 10 mM in DMSO or DMF)

-

Reaction buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5, degassed)

-

Reducing agent (e.g., TCEP or DTT, optional)

-

Purification column (e.g., gel filtration or dialysis cassette)

Experimental Workflow:

References

Key applications of Pyrene Maleimide in biochemical research.

For Researchers, Scientists, and Drug Development Professionals

Pyrene maleimide is a versatile, thiol-reactive fluorescent probe that has become an invaluable tool in biochemical and biophysical research. Its unique photophysical properties, particularly its sensitivity to the local microenvironment and its ability to form an excited-state dimer (excimer), provide researchers with a powerful method to investigate protein structure, dynamics, and interactions. This technical guide delves into the core applications of this compound, offering detailed experimental protocols and quantitative data to facilitate its effective use in the laboratory.

Core Principles and Applications

This compound's utility stems from two key fluorescence phenomena: monomer emission and excimer emission. The maleimide group allows for specific covalent attachment to sulfhydryl groups, most commonly the side chains of cysteine residues in proteins.[1][2]

Monomer Fluorescence: The fluorescence emission spectrum of a single pyrene molecule (monomer) is highly sensitive to the polarity of its surrounding environment.[1][2] This property can be exploited to probe changes in protein conformation that alter the local environment of the attached pyrene label.

Excimer Fluorescence: When two pyrene molecules are in close proximity (approximately 10 Å), they can form an excimer upon excitation.[1] This results in a distinct, broad, and red-shifted emission band centered around 460 nm. The appearance of excimer fluorescence is a definitive indicator of the spatial proximity of the two pyrene-labeled sites, making it an excellent tool for studying:

-

Protein Conformation and Conformational Changes: By introducing two cysteine residues at specific locations in a protein and labeling them with this compound, researchers can monitor conformational changes that bring these two points closer together or move them further apart.

-

Protein-Protein Interactions: The formation of an intermolecular excimer between two different proteins, each labeled with this compound, can be used to study their association and the dynamics of the resulting complex.

-

Protein Folding and Unfolding: The process of protein folding and unfolding can be monitored by observing changes in excimer fluorescence as the distances between labeled residues change.

-

Subunit Association: In multi-subunit proteins, pyrene excimer fluorescence can indicate the relative orientation of subunits, as demonstrated in studies of the octameric protein translin.

Quantitative Data

For accurate and reproducible experiments, a thorough understanding of the spectroscopic properties of this compound is essential.

| Property | Value | Notes |

| Molar Extinction Coefficient (Pyrene) | ~40,000 M⁻¹cm⁻¹ at 338 nm (in methanol) | High extinction coefficient allows for studies at physiologically relevant concentrations. |

| Excitation Maximum | 343 nm | Other excitation peaks exist at 326, 313, 276, 265, 242, and 234 nm. |

| Monomer Emission Peaks | 376, 396, 416 nm | These peaks are sensitive to the polarity of the microenvironment. |

| Excimer Emission Maximum | ~460 nm | A broad, unstructured band indicating close proximity of two pyrene moieties. |

| Excited-State Lifetime | >100 ns | This long lifetime allows for the efficient formation of excimers. |

Experimental Protocols

Synthesis of N-(1-Pyrene)maleimide

For researchers opting to synthesize the probe in-house, the following is a general procedure.

Materials:

-

1-Aminopyrene

-

Maleic anhydride

-

Triethylamine

-

Acetic anhydride

-

Sodium acetate

-

Toluene

-

N,N-Dimethylformamide (DMF)

-

Silica gel for column chromatography

Procedure:

-

Synthesis of N-(1-Pyrenyl)maleamic acid:

-

Dissolve 1-aminopyrene in toluene.

-

Add a solution of maleic anhydride in toluene dropwise at room temperature with constant stirring.

-

Continue stirring for 2-3 hours, allowing the product to precipitate.

-

Filter the precipitate, wash it with cold toluene, and dry it under a vacuum.

-

-

Cyclization to N-(1-Pyrene)maleimide:

-

Suspend the N-(1-pyrenyl)maleamic acid in a mixture of acetic anhydride and sodium acetate.

-

Heat the mixture to 80-90 °C for 2-3 hours while stirring.

-

After cooling to room temperature, pour the reaction mixture into ice water to precipitate the crude N-(1-pyrene)maleimide.

-

Filter the solid, wash it thoroughly with water, and let it dry.

-

Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., dichloromethane/hexane).

-

Protein Labeling with this compound

This protocol outlines the covalent attachment of this compound to cysteine residues in a protein of interest.

Materials:

-

Protein of interest containing accessible cysteine residues

-

N-(1-Pyrene)maleimide

-

Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Degassed buffer, pH 7.0-7.5 (e.g., PBS, Tris, HEPES)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for disulfide bond reduction

-

Gel filtration column or dialysis equipment for purification

Procedure:

-

Protein Preparation and Reduction of Disulfide Bonds:

-

Dissolve the protein in a degassed buffer at a concentration of 1-10 mg/mL.

-

To reduce disulfide bonds and free up cysteine residues for labeling, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. If using DTT, it must be removed by dialysis or gel filtration before adding the maleimide to prevent it from reacting with the probe.

-

-

Preparation of this compound Stock Solution:

-

Prepare a 10 mM stock solution of N-(1-pyrene)maleimide in anhydrous DMSO or DMF.

-

-

Labeling Reaction:

-

Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of the dye.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. The reaction can be monitored by the increase in fluorescence, as unbound this compound is essentially non-fluorescent in aqueous solutions.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted this compound by gel filtration, dialysis, or other suitable chromatographic techniques.

-

-

Determination of Labeling Stoichiometry:

-

The degree of labeling can be calculated by measuring the absorbance of the purified protein-dye conjugate at 280 nm (for protein) and ~338 nm (for pyrene) and using the respective molar extinction coefficients.

-

Visualizing Key Concepts and Workflows

To further clarify the principles and procedures discussed, the following diagrams have been generated using Graphviz.

Limitations and Considerations

While a powerful technique, the use of this compound is not without its challenges. Researchers should be aware of the following:

-

Non-specific Binding: this compound can adsorb to hydrophobic regions of proteins, leading to background fluorescence that is not due to covalent labeling. Careful purification and control experiments are necessary to mitigate this.

-

Perturbation of Protein Structure: The introduction of a bulky pyrene group can potentially perturb the local protein structure and function. It is crucial to perform functional assays to ensure the labeled protein retains its biological activity.

-

Requirement for Cysteine Residues: This method is dependent on the presence of accessible cysteine residues. If the protein of interest does not have suitably located native cysteines, site-directed mutagenesis is required to introduce them.

Conclusion

This compound remains a cornerstone fluorescent probe for investigating protein biophysics. Its sensitivity to the molecular environment and its capacity for excimer formation provide a unique window into the dynamic world of protein structure and interactions. By understanding the underlying principles and adhering to rigorous experimental protocols, researchers can effectively harness the power of this compound to advance their scientific discoveries.

References

Probing the Thiol Landscape: A Technical Guide to Cysteine Labeling with Pyrene Maleimide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the specific labeling of cysteine residues using pyrene maleimide. The document details the underlying chemical principles, offers quantitative data for experimental design, and presents detailed protocols for successful conjugation. Furthermore, it illustrates the application of this technique in studying protein conformational dynamics, a cornerstone of understanding protein function in biological systems and drug development.

The Chemistry of Cysteine-Specific Labeling

The specific labeling of cysteine residues by this compound hinges on the highly efficient and selective Michael addition reaction between the maleimide group and the thiol (sulfhydryl) group of a cysteine residue.[1] This reaction forms a stable thioether bond, covalently attaching the pyrene fluorophore to the protein.

The reaction is highly chemoselective for thiols, particularly within a pH range of 6.5 to 7.5.[2][3] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, such as the side chain of lysine.[2][3] This specificity is crucial for targeted labeling of cysteine residues in a protein environment rich with other nucleophilic functional groups.

However, it is important to be aware of potential side reactions that can occur under suboptimal conditions. Above pH 7.5, the reactivity of maleimides with primary amines increases, leading to a loss of selectivity. Additionally, the maleimide ring is susceptible to hydrolysis, a reaction that is accelerated at higher pH. Hydrolysis of the maleimide prior to conjugation renders it unreactive towards thiols.

Quantitative Data for Experimental Design

Effective experimental design requires a quantitative understanding of the labeling reaction. The following tables summarize key parameters for the use of this compound.

| Parameter | Value | Notes |

| Reaction Type | Michael Addition | Forms a stable thioether bond. |

| Optimal pH Range | 6.5 - 7.5 | Maximizes selectivity for thiol groups over amines. |

| Reaction Rate (Thiol vs. Amine) | ~1,000 times faster with thiols at pH 7.0 | Highlights the high specificity of the reaction under controlled pH. |

| Typical Labeling Efficiency | 70 - 90% | Can be influenced by factors such as protein structure, cysteine accessibility, and reaction conditions. |

| Typical Specificity | >95% | High specificity for cysteine residues within the optimal pH range. |

| Second-Order Rate Constant (k₂) (N-ethylmaleimide with Cysteine) | 14 L·mol⁻¹·s⁻¹ (at pH 4.95, 25°C) | This value for a similar maleimide compound provides an estimate of the reaction kinetics. The reaction is significantly faster at neutral pH. |

| Property | Description | Wavelength (nm) |

| This compound-Cysteine Adduct Monomer Emission | Characteristic structured fluorescence emission of the pyrene monomer. | Peaks around 376, 396, and 416 nm. |

| Pyrene Excimer Emission | Broad, unstructured fluorescence emission resulting from the interaction of two closely spaced pyrene moieties (<10 Å). | Centered around 470 nm. |

| Fluorescence Quantum Yield (this compound-mercaptoethanol adduct) | A measure of the efficiency of fluorescence emission. | 0.040 ± 0.002 |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound labeling.

General Protocol for Protein Labeling with this compound

This protocol outlines the essential steps for labeling a protein with this compound.

-

Protein Preparation:

-

Dissolve the protein in a degassed buffer at a pH between 7.0 and 7.5 (e.g., PBS, HEPES, or Tris, ensuring the buffer does not contain thiols). A typical protein concentration is 1-10 mg/mL.

-

To ensure the cysteine residues are in their reduced, reactive state, treat the protein with a reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred as it does not need to be removed prior to labeling with maleimides. A 10 to 100-fold molar excess of TCEP can be used, with an incubation time of 20-30 minutes at room temperature. If dithiothreitol (DTT) is used, it must be removed by dialysis or size-exclusion chromatography before adding the maleimide reagent, as it will compete for labeling.

-

-

This compound Solution Preparation:

-

Allow the vial of this compound to warm to room temperature.

-

Dissolve the this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM).

-

-

Labeling Reaction:

-

Add the this compound stock solution to the protein solution. A 10 to 20-fold molar excess of the dye over the protein is typically recommended to ensure efficient labeling.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. It is advisable to protect the reaction from light to prevent photobleaching of the pyrene fluorophore.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted this compound from the labeled protein using size-exclusion chromatography (e.g., a Sephadex column) or dialysis.

-

-

Determination of the Degree of Labeling (DOL):

-

The DOL, which is the average number of dye molecules per protein, can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the pyrene moiety (around 340 nm).

-

The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the this compound.

-

Monitoring Protein Conformational Changes using Pyrene Excimer Fluorescence

Pyrene is a unique fluorophore that exhibits a phenomenon known as excimer fluorescence. When two pyrene molecules are in close proximity (less than 10 Å), they can form an excited-state dimer (excimer) that emits light at a longer wavelength (around 470 nm) compared to the monomer emission (around 376-416 nm). This property can be exploited to study protein conformational changes, subunit interactions, and protein folding.

-

Protein Engineering:

-

Introduce two cysteine residues at specific sites in the protein of interest using site-directed mutagenesis. The distance between these residues will be probed by the pyrene excimer fluorescence.

-

-

Labeling:

-

Label the double-cysteine mutant with this compound following the general protocol described above.

-

-

Fluorescence Spectroscopy:

-

Acquire the fluorescence emission spectrum of the labeled protein by exciting the pyrene moiety at its absorbance maximum (around 340 nm).

-

Record the intensity of the monomer emission (e.g., at 376 nm) and the excimer emission (at 470 nm).

-

-

Data Analysis:

-

Calculate the ratio of the excimer to monomer fluorescence intensity (E/M ratio).

-

A high E/M ratio indicates that the two labeled cysteine residues are in close proximity.

-

By measuring the E/M ratio under different conditions (e.g., in the presence and absence of a ligand or binding partner), conformational changes that alter the distance between the two labeled sites can be monitored. An increase or decrease in the E/M ratio would suggest a corresponding decrease or increase in the distance between the pyrene probes.

-

Visualizing the Workflow and Chemical Principles

Chemical Reaction Mechanism

The following diagram illustrates the Michael addition reaction between this compound and a cysteine residue.

Caption: Covalent labeling of a cysteine residue with this compound.

Experimental Workflow for Studying Protein Conformational Change

This diagram outlines the experimental workflow for investigating ligand-induced conformational changes in a protein using this compound labeling and excimer fluorescence.

Caption: Workflow for analyzing protein conformational changes.

This technical guide provides a solid foundation for researchers and professionals to effectively utilize this compound as a powerful tool for the specific labeling of cysteine residues and the subsequent investigation of protein structure and function. The combination of high specificity, robust chemistry, and unique fluorescent properties makes this compound an invaluable reagent in the fields of biochemistry, molecular biology, and drug discovery.

References

An In-depth Technical Guide to the Absorption and Emission Maxima of Pyrene Maleimide Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of pyrene maleimide and its conjugates, offering insights into their application as fluorescent probes in biological research. The unique photophysical characteristics of pyrene, particularly its ability to form an excited-state dimer (excimer), make it an invaluable tool for studying protein conformation, protein-protein interactions, and other dynamic processes in cellular and molecular biology.

Core Principles of this compound Fluorescence

N-(1-pyrene)maleimide is a thiol-reactive fluorescent dye that is essentially non-fluorescent in aqueous solution.[1] Upon reaction with a sulfhydryl group, such as the side chain of a cysteine residue in a protein, it forms a stable, highly fluorescent adduct.[1] The fluorescence emission of these conjugates is characterized by two distinct species: a structured monomer emission and a broad, unstructured excimer emission .

The monomer emission arises from the fluorescence of a single, isolated pyrene molecule. It typically displays a series of well-defined vibronic bands.[2] The relative intensity of these bands is sensitive to the polarity of the local microenvironment, providing information about the probe's surroundings.[2]

When two pyrene molecules are in close spatial proximity (typically within 3-5 Å), an excimer can form upon excitation of one of the pyrene moieties.[3] This excited-state dimer has a distinct, red-shifted, and broad emission spectrum compared to the monomer. The ratio of the excimer to monomer fluorescence intensity (E/M ratio) is a sensitive measure of the distance and dynamics between the two pyrene probes.

Spectral Data of this compound and its Conjugates

The following table summarizes the key absorption and emission maxima for this compound and its conjugates as reported in the literature. These values can be influenced by the local environment, such as solvent polarity and the nature of the conjugated molecule.

| Compound/Conjugate | Absorption Maxima (λ_abs) (nm) | Monomer Emission Maxima (λ_em) (nm) | Excimer Emission Maxima (λ_em) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference(s) |

| N-(1-pyrene)maleimide (unreacted) | ~340 | Weakly fluorescent | - | Not specified | |

| N-(1-pyrene)maleimide-Mercaptoethanol Adduct | Not specified | 376, 396, 416 | - | 28,564 ± 480 | |

| Pyrene-labeled Apolipoprotein E3 | Not specified | ~375, 385 | ~460 | Not specified | |

| Pyrene-4-maleimide-Mercaptoethanol Adduct | Not specified | Red-shifted from this compound adduct | - | 7,858 ± 474 | |

| Pyrene-4-maleimide-Butanethiol Adduct | Not specified | - | ~470 | Not specified | |

| Pyrene-4-maleimide-DNA Conjugate | Not specified | Red-shifted from butanethiol adduct | 489 ± 1 | Not specified | |

| N-(1-pyrene)maleimide-Cysteine/Cysteamine Adduct (with intramolecular aminolysis) | Not specified | 386, 405 | - | Not specified |

Experimental Protocols

I. Protein Labeling with this compound

This protocol outlines the general steps for conjugating this compound to a protein containing cysteine residues. Optimization of the dye-to-protein molar ratio is recommended for each specific protein.

Materials:

-

Protein of interest (containing at least one cysteine residue)

-

N-(1-pyrene)maleimide

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5, degassed.

-

(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to free up cysteine thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. If using DTT, the excess DTT must be removed by dialysis before adding the maleimide dye.

-

-

This compound Stock Solution Preparation:

-

Prepare a 10 mM stock solution of N-(1-pyrene)maleimide in anhydrous DMF or DMSO. Briefly vortex to ensure complete dissolution. This solution should be prepared fresh.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1. Add the dye solution dropwise while gently stirring.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification of the Conjugate:

-

Remove the unreacted this compound and any byproducts by size-exclusion chromatography or dialysis.

-

The purified protein-pyrene maleimide conjugate should be stored at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C.

-

II. Spectroscopic Analysis of this compound Conjugates

This protocol describes how to measure the fluorescence emission spectra of the labeled protein to determine the monomer and excimer fluorescence.

Materials:

-

Purified protein-pyrene maleimide conjugate

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation:

-

Dilute the purified protein-pyrene maleimide conjugate in the desired buffer to a concentration suitable for fluorescence measurements (typically in the low micromolar to nanomolar range).

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the spectrofluorometer to the absorption maximum of the pyrene adduct (typically around 340-345 nm).

-

Record the fluorescence emission spectrum from approximately 360 nm to 600 nm.

-

Identify the characteristic monomer emission peaks (around 375-416 nm) and the broad excimer emission peak (around 460-490 nm).

-

-

Data Analysis:

-

Determine the fluorescence intensities at the maximum of a monomer peak (e.g., 375 nm) and the excimer peak.

-

Calculate the Excimer-to-Monomer (E/M) ratio by dividing the intensity of the excimer peak by the intensity of the chosen monomer peak. This ratio can then be used to infer changes in protein conformation or proximity of labeled sites.

-

Visualizations

The following diagrams illustrate the key processes involved in using this compound as a fluorescent probe.

Caption: Experimental workflow for protein labeling and analysis.

Caption: Photophysical pathways of pyrene fluorescence.

References

- 1. N-(1-pyrene)maleimide: a fluorescent cross-linking reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Role of Pyrene Maleimide in Unraveling Protein Conformation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the three-dimensional structure of proteins and their dynamic conformational changes is paramount in deciphering their biological functions and in the rational design of therapeutic agents. Fluorescent spectroscopy has emerged as a powerful tool for these investigations, and among the arsenal of fluorescent probes, Pyrene Maleimide stands out for its unique photophysical properties. This technical guide provides a comprehensive overview of the principles and applications of this compound in the study of protein conformation, with a focus on its utility for researchers in academia and the pharmaceutical industry.

Pyrene is a polycyclic aromatic hydrocarbon characterized by a long fluorescence lifetime and a remarkable sensitivity of its emission spectrum to the polarity of its local microenvironment.[1][2] When two pyrene moieties are in close proximity (approximately 10 Å), they can form an excited-state dimer, or "excimer," which results in a distinct, broad, and red-shifted emission band.[2][3] This property makes pyrene an exceptional probe for reporting on intra- and intermolecular distances within and between proteins.[3]

This compound is a derivative of pyrene that contains a maleimide group, which selectively reacts with the sulfhydryl groups of cysteine residues in proteins under controlled pH conditions, allowing for site-specific labeling. This targeted conjugation enables researchers to introduce the pyrene probe at specific locations within a protein structure, providing a powerful handle to investigate conformational changes in that particular region.

This guide will delve into the core principles of this compound fluorescence, provide detailed experimental protocols for its use, present quantitative data from key studies, and illustrate the underlying concepts with clear diagrams.

Core Principles of this compound Fluorescence

The utility of this compound in studying protein conformation stems from two primary fluorescence phenomena: monomer emission and excimer emission.

Monomer Emission: A single pyrene molecule, covalently attached to a protein, will exhibit a characteristic fluorescence emission spectrum with several sharp peaks, collectively known as the monomer fluorescence. The fine structure and intensity of these peaks are sensitive to the polarity of the microenvironment surrounding the pyrene probe. Changes in protein conformation that alter the local environment of the labeled cysteine residue will be reflected in the pyrene monomer fluorescence.

Excimer Emission: When two pyrene-labeled cysteine residues are brought into close proximity due to protein folding or intermolecular interactions, the excited pyrene molecule can interact with a ground-state pyrene molecule to form an excimer. This excimer has a distinct, broad emission band centered at a longer wavelength (around 470 nm) compared to the monomer emission. The ratio of the excimer to monomer fluorescence intensity (E/M ratio) is a sensitive measure of the proximity of the two pyrene probes and, by extension, the conformational state of the protein.

Data Presentation: Quantitative Analysis of Protein Conformation

| Protein | Labeled Residue(s) | Condition | Excimer/Monomer (E/M) Ratio | Interpretation | Reference |

| Apolipoprotein E3 | Cys59 & Cys62 | Native | ~2.6 | Close proximity of helices | |

| Apolipoprotein E3 | Cys59 & Cys73 | Native | ~1.2 | Increased distance between helices | |

| Cardiac Troponin C | Cys35 & Cys84 | Ca2+-free | High | Cysteines are in proximity | |

| Cardiac Troponin C | Cys35 & Cys84 | Ca2+-bound | Low | Increased distance between cysteines upon Ca2+ binding | |

| Tropomyosin | Cys190 | Native | Present | Interchain proximity | |

| Tropomyosin | Cys190 | Denatured (SDS) | Absent | Loss of interchain interaction | |

| Caldesmon | Multiple Cys | Low Ionic Strength | Present | Compact conformation | |

| Caldesmon | Multiple Cys | High Ionic Strength (>50 mM) | Absent | Extended conformation |

| Protein | Labeled Residue | Fluorescence Lifetime(s) (ns) | Condition | Interpretation | Reference |

| Actin | Cys374 | 17, 48, 111 | Native | Multiple local environments or conformational states of the probe | |

| F-actin | Cys373 | 560 (correlation time) | Polymerized | Rotational dynamics of the actin filament |

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol provides a general procedure for the covalent attachment of this compound to cysteine residues in a protein of interest.

Materials:

-

Protein of interest containing accessible cysteine residue(s)

-

N-(1-pyrene)maleimide (PM)

-

Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Labeling Buffer: 20 mM Tris-HCl, 50 mM NaCl, pH 7.0

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Dialysis tubing (if using DTT)

Procedure:

-

Protein Preparation:

-

Dissolve the protein to a concentration of 1-10 mg/mL in degassed Labeling Buffer.

-

If the protein contains disulfide bonds that need to be reduced to expose the cysteine residues, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. If using DTT, a larger excess may be required, and it must be removed by dialysis prior to labeling.

-

-

This compound Stock Solution:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark.

-

-

Removal of Unreacted Probe:

-

Separate the labeled protein from the unreacted this compound using a size-exclusion chromatography column equilibrated with the desired storage buffer.

-

Alternatively, dialysis can be used to remove the free probe.

-

-

Determination of Labeling Efficiency:

-

Measure the absorbance of the labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of pyrene (around 344 nm).

-

Calculate the degree of labeling using the Beer-Lambert law and the molar extinction coefficients for the protein and pyrene.

-

Protocol 2: Monitoring Calcium-Induced Conformational Changes in Troponin C

This protocol describes a typical experiment to monitor the conformational changes in Troponin C (TnC) upon calcium binding using this compound fluorescence.

Materials:

-

This compound-labeled TnC (prepared as in Protocol 1)

-

Calcium-free Buffer: 20 mM MOPS, 100 mM KCl, 2 mM EGTA, pH 7.0

-

Calcium-saturating Buffer: 20 mM MOPS, 100 mM KCl, 2 mM CaCl₂, pH 7.0

-

Fluorometer

Procedure:

-

Sample Preparation:

-

Prepare a solution of pyrene-labeled TnC at a concentration of ~1 µM in Calcium-free Buffer.

-

-

Fluorescence Measurement (Calcium-free state):

-

Place the sample in a quartz cuvette.

-

Excite the sample at ~344 nm and record the emission spectrum from 360 nm to 600 nm.

-

Note the intensities of the monomer and excimer fluorescence peaks.

-

-

Calcium Titration:

-

To the same sample, add small aliquots of a concentrated CaCl₂ solution to incrementally increase the free calcium concentration.

-

After each addition, mix thoroughly and record the fluorescence emission spectrum.

-

-

Fluorescence Measurement (Calcium-saturated state):

-

Finally, add a sufficient amount of CaCl₂ to saturate the protein (e.g., to a final concentration of 2 mM).

-

Record the final emission spectrum.

-

-

Data Analysis:

-

Calculate the E/M ratio for each calcium concentration.

-